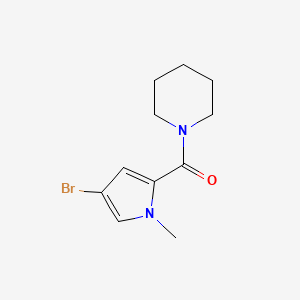
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, also known as BRM-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is not fully understood, but it is thought to act as a modulator of the GABA-A receptor, a type of receptor that is involved in the regulation of neuronal activity. By modulating the activity of this receptor, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone may affect the release of neurotransmitters and the overall function of the nervous system.
Biochemical and Physiological Effects:
Studies have shown that (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has a number of biochemical and physiological effects, including the ability to reduce inflammation and pain, enhance memory and learning, and modulate the activity of the nervous system. These effects are thought to be due to the compound's ability to interact with the GABA-A receptor and other molecular targets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone in lab experiments is its ability to modulate the activity of the nervous system, which can be useful in studying various neurological disorders and diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, including further studies on its mechanism of action, its potential use in the development of new pain medications, and its applications in materials science. Additionally, studies on the safety and toxicity of (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone will be important for its potential use in clinical settings.
In conclusion, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to modulate the activity of the nervous system and its potential use in the development of new pain medications and materials make it an important area of study for future research.
Synthesemethoden
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid with piperidine and subsequent dehydration using thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In neuroscience, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been studied for its effects on the brain, particularly in relation to memory and learning. In materials science, (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-13-8-9(12)7-10(13)11(15)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAAEUNTGPNIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

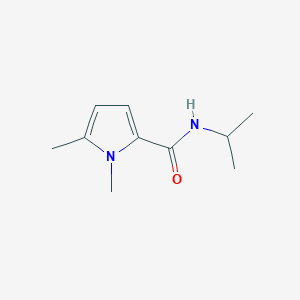
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)


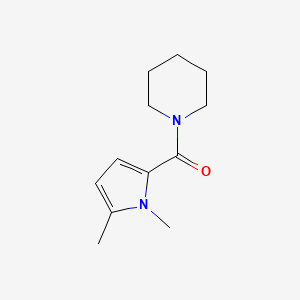
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
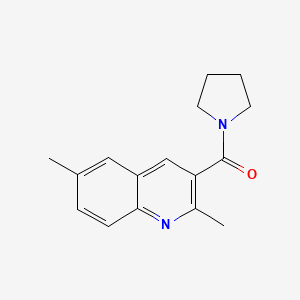
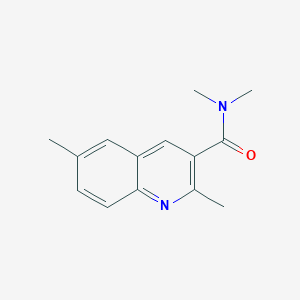

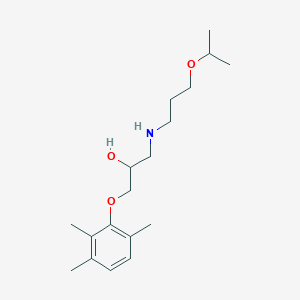
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
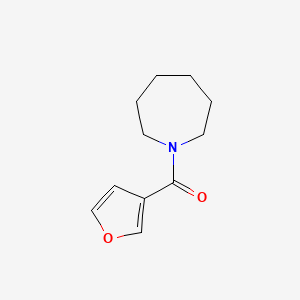
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)